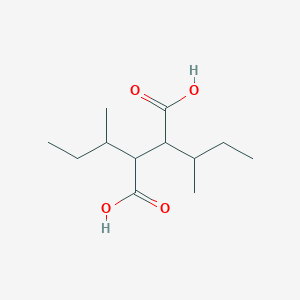
2,3-Di-sec-butylsuccinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di-sec-butylsuccinic acid is an organic compound belonging to the class of succinic acids It is characterized by the presence of two sec-butyl groups attached to the second and third carbon atoms of the succinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di-sec-butylsuccinic acid typically involves the alkylation of succinic acid derivatives. One common method is the reaction of succinic anhydride with sec-butylmagnesium bromide in the presence of a catalyst, followed by hydrolysis to yield the desired product. The reaction conditions often include:
- Temperature: 0-25°C
- Solvent: Ether or THF (tetrahydrofuran)
- Catalyst: Lewis acids such as AlCl3
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Di-sec-butylsuccinic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like KMnO4 or CrO3.
Reduction: Reduction to alcohols using reducing agents such as LiAlH4 or NaBH4.
Substitution: Halogenation or nitration reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenation using Br2 or Cl2 in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2,3-Di-sec-butyl-4-oxobutanoic acid.
Reduction: Formation of 2,3-Di-sec-butyl-1,4-butanediol.
Substitution: Formation of halogenated derivatives like 2,3-Di-sec-butyl-4-chlorobutanoic acid.
Scientific Research Applications
2,3-Di-sec-butylsuccinic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 2,3-Di-sec-butylsuccinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The presence of sec-butyl groups can enhance its binding affinity to target proteins, thereby modulating their activity.
Comparison with Similar Compounds
- 2,3-Dimethylsuccinic acid
- 2,3-Diethylsuccinic acid
- 2,3-Diisopropylsuccinic acid
Comparison: 2,3-Di-sec-butylsuccinic acid is unique due to the presence of sec-butyl groups, which impart distinct steric and electronic properties compared to other alkyl-substituted succinic acids. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H22O4 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2,3-di(butan-2-yl)butanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-5-7(3)9(11(13)14)10(12(15)16)8(4)6-2/h7-10H,5-6H2,1-4H3,(H,13,14)(H,15,16) |
InChI Key |
DEUKNQSLWMASIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(C(C)CC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















